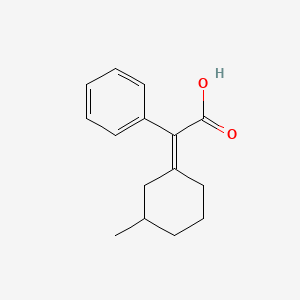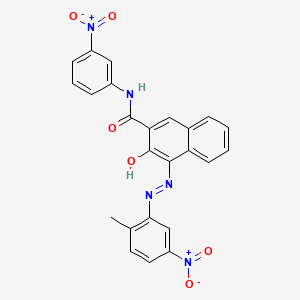
N-Propyl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl hydroperoxide is an organic compound with the molecular formula C3H8O2. It belongs to the class of hydroperoxides, which are characterized by the presence of a hydroperoxy functional group (-OOH). This compound is of significant interest due to its reactivity and applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Propyl hydroperoxide can be synthesized through the autoxidation of n-propyl alcohol in the presence of oxygen. This process is typically catalyzed by light and heat, which facilitate the formation of the hydroperoxide group. The reaction can be represented as follows: [ \text{C3H7OH} + \text{O2} \rightarrow \text{C3H7OOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The process may also include purification steps such as distillation to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: N-Propyl hydroperoxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other organic compounds into their corresponding oxides.
Reduction: It can be reduced to n-propyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and catalysts such as transition metals.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used to replace the hydroperoxy group.
Major Products:
Oxidation: Produces n-propyl alcohol and other oxidized derivatives.
Reduction: Yields n-propyl alcohol.
Substitution: Results in the formation of substituted propyl derivatives.
Scientific Research Applications
N-Propyl hydroperoxide has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a model compound for studying oxidative damage.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Propyl hydroperoxide involves the formation of reactive oxygen species (ROS) through the homolytic cleavage of the O-O bond. This generates free radicals, which can initiate various chemical reactions. The molecular targets include organic substrates that undergo oxidation or other transformations upon interaction with the hydroperoxide.
Comparison with Similar Compounds
Tert-Butyl Hydroperoxide: Another hydroperoxide with a tertiary butyl group.
Cumene Hydroperoxide: Contains a cumene group and is used in the production of phenol and acetone.
Ethylbenzene Hydroperoxide: Used in the production of styrene and other chemicals.
Uniqueness: N-Propyl hydroperoxide is unique due to its relatively simple structure and its ability to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
42953-38-8 |
|---|---|
Molecular Formula |
C3H8O2 |
Molecular Weight |
76.09 g/mol |
IUPAC Name |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


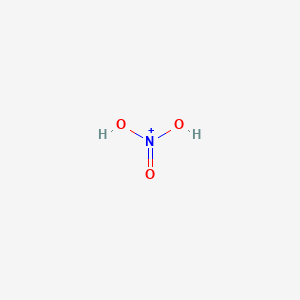
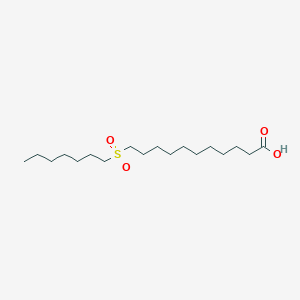




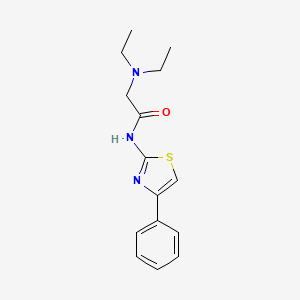
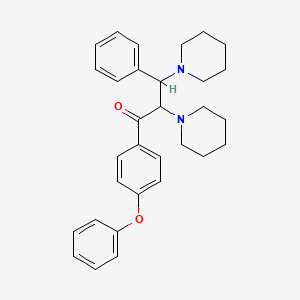
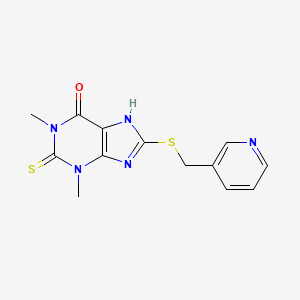
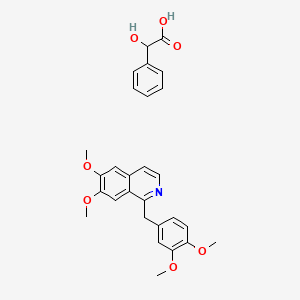
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)

